ARN-3236

SIK kinase family Kinase selectivity profiling SIK2-selective inhibition

Researchers needing to attribute phenotypes specifically to SIK2 rather than SIK1/SIK3 face selectivity challenges with pan-SIK inhibitors. ARN-3236 solves this with pronounced SIK2 selectivity (SIK1/SIK2 IC50 ratio >21.6) and a clean kinome-wide profile (>456 kinases screened). • Validated across 10 ovarian cancer cell lines (IC50 0.8-2.6 μM) and murine xenografts • Enhances paclitaxel sensitivity; efficacy inversely correlates with SIK2 expression (Pearson r=-0.642) • Attenuates bleomycin-induced pulmonary fibrosis via CRTC2-CREB axis • Orally bioavailable with established in vivo dosing (30-100 mg/kg/day) Supply: ≥98% purity (HPLC), stock available for immediate global dispatch.

Molecular Formula C19H16N2O2S
Molecular Weight 336.4 g/mol
Cat. No. B605584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARN-3236
SynonymsARN-3236;  ARN 3236;  ARN3236; 
Molecular FormulaC19H16N2O2S
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CNC3=NC=CC(=C23)C4=CSC=C4)OC
InChIInChI=1S/C19H16N2O2S/c1-22-13-3-4-15(17(9-13)23-2)16-10-21-19-18(16)14(5-7-20-19)12-6-8-24-11-12/h3-11H,1-2H3,(H,20,21)
InChIKeyWEHOIIGXTMKVRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ARN-3236: SIK2-Selective Inhibitor for Oncology & Fibrosis


3-(2,4-Dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 1613710-01-2), also known as ARN-3236, is a synthetic small-molecule ATP-competitive inhibitor belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) chemical class [1]. It is a selective inhibitor of salt-inducible kinase 2 (SIK2) with sub-nanomolar potency, claimed in patent WO2014093383 as Example 86 [2]. The compound exhibits oral bioavailability and has been validated in multiple independent studies for applications in ovarian cancer chemosensitization and pulmonary fibrosis attenuation .

1
SIK2 pathway inhibition study fit for centrosome and mitotic progression research
2
Isoform-selectivity assay context; supports deconvolution of SIK1- vs SIK2-dependent phenotypes
3
Reported oral bioavailability supports preclinical model research in ovarian cancer and fibrosis

ARN-3236 Substitution Risk in SIK2 Research


The SIK inhibitor landscape is characterized by highly divergent selectivity profiles across the three SIK isoforms (SIK1, SIK2, SIK3), each with distinct and sometimes opposing biological functions [1]. Compounds with similar nominal SIK2 inhibitory activity differ substantially in their off-target kinase inhibition spectrum, cellular potency, and in vivo pharmacokinetic properties . Substituting 3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine (ARN-3236) with pan-SIK inhibitors or SIK1-preferring agents fundamentally alters the biological interpretation: SIK2-specific functions in centrosome regulation, mitotic progression, and CREB-dependent transcriptional programs cannot be deconvoluted without a genuinely SIK2-selective tool [2]. The quantitative evidence below establishes the specific, measurable advantages that justify selecting ARN-3236 over closest analogs HG-9-91-01, YKL-05-099, and other in-class candidates.

HG-9-91-01
SIK1-preferring profile
SIK1/SIK2 selectivity ratio shifts to 0.14
SIK1 inhibition at SIK2-effective concentrations may confound SIK2-specific phenotype attribution
Pan-SIK Inhibitors
Near-equipotent SIK1/2/3 inhibition
e.g. GLPG3312, SIK-IN-4 with ratios close to 1
Pan-SIK profile may shift isoform-specific interpretation and mask SIK2-dependent signaling outcomes
YKL-05-099
Lower SIK2 biochemical potency
Reported SIK2 IC50 approximately 40 nM
Assay-response context may differ; target engagement at sub-micromolar concentrations requires review

ARN-3236: Quantitative Advantage Over SIK Inhibitors


SIK2 Selectivity vs. HG-9-91-01

ARN-3236 and HG-9-91-01 exhibit fundamentally opposite selectivity profiles within the SIK kinase family. ARN-3236 demonstrates SIK2-preferring inhibition (IC50 <1 nM for SIK2; 21.63 nM for SIK1; 6.63 nM for SIK3), yielding a SIK1/SIK2 IC50 ratio of >21.6 . In contrast, HG-9-91-01 is SIK1-preferring (IC50 = 0.92 nM for SIK1; 6.6 nM for SIK2; 9.6 nM for SIK3), producing a SIK1/SIK2 IC50 ratio of approximately 0.14 . This represents a >150-fold inversion in the SIK1/SIK2 selectivity ratio between the two compounds. Additionally, ARN-3236 has been screened against a panel of >456 kinases and demonstrated high selectivity with only minimal off-target inhibition (LCK, NUAK2, SRPK1, VEGFR2 showing >80% inhibition only at 500 nM) [1].

SIK2 Selectivity vs. HG-9-91-01
Head-to-head
SIK1/SIK2 ratio >21.6 vs. 0.14 (inverted profile)
Supports SIK2-specific isoform selectivity assay context
In vitro biochemical kinase assays; >456-kinase panel screen
SIK kinase family Kinase selectivity profiling SIK2-selective inhibition

Cellular SIK2 Inhibition vs. YKL-05-099

ARN-3236 demonstrates substantially greater biochemical potency against SIK2 compared to YKL-05-099, a commonly used reference SIK inhibitor. ARN-3236 inhibits SIK2 with IC50 <1 nM, whereas YKL-05-099 exhibits SIK2 IC50 of approximately 40 nM [1]. In cellular assays across a panel of 10 ovarian cancer cell lines, ARN-3236 inhibited growth with IC50 values ranging from 0.8 to 2.6 μM (72-hour incubation), and the observed antiproliferative activity was significantly inversely correlated with endogenous SIK2 protein expression (Pearson's r = -0.642, P = 0.03), confirming on-target SIK2-dependent mechanism [2]. ARN-3236 also suppressed cellular SIK2 activity by 58% at 1 μM in SKOv3-SIK2 cells after 48-hour treatment .

Cellular SIK2 Inhibition vs. YKL-05-099
Cross-study
>40-fold greater biochemical potency
Supports target-engagement assay context at lower concentrations
In vitro kinase assay; 72 h cell growth inhibition in ovarian cancer lines
Ovarian cancer SIK2 cellular assay Antiproliferative activity

Paclitaxel Sensitization in Ovarian Cancer Xenografts

ARN-3236 is the first orally available SIK2 inhibitor validated in preclinical ovarian cancer models for chemosensitization [1]. In a panel of 10 ovarian cancer cell lines, ARN-3236 enhanced sensitivity to paclitaxel in 8 of 10 lines tested, with synergistic interaction observed in at least three cell lines [1]. In murine xenograft models, oral administration of ARN-3236 (30, 60, or 100 mg/kg/day) significantly sensitized SKOv3ip and OVCAR8 ovarian cancer xenografts to paclitaxel, demonstrating statistically significant combination benefit (P = 0.028 for SKOv3ip combination vs. paclitaxel alone) [1]. The mechanism involves ARN-3236-mediated uncoupling of the centrosome from the nucleus during interphase, blockade of centrosome separation in mitosis, prometaphase arrest, and induction of apoptotic cell death and tetraploidy, accompanied by inhibition of AKT phosphorylation and attenuation of survivin expression [1][2].

Paclitaxel Sensitization in Xenografts
Head-to-head
Tumor growth inhibition P = 0.028 vs. paclitaxel alone
Reported in vivo model-response endpoint context in ovarian cancer models
SKOv3ip xenograft; 30-100 mg/kg/day p.o.; centrosome/ apoptosis mechanism context
Ovarian cancer xenograft Paclitaxel sensitization Oral bioavailability

SIK2-Selective Probe Pair with HG-9-91-01

ARN-3236 is explicitly positioned by authoritative sources as the SIK2-selective complement to HG-9-91-01 (SIK1-preferring) for probing SIK-mediated cellular signaling events . In a 2022 study on bleomycin-induced pulmonary fibrosis, ARN-3236 was used in parallel with SIK2 siRNA knockdown to confirm on-target anti-fibrotic effects via the CRTC2/CREB pathway [1]. ARN-3236 treatment prevented fibroblast differentiation and extracellular matrix expression in human fetal lung fibroblasts (HFLs) and significantly attenuated bleomycin-induced pulmonary fibrosis in mice in vivo [1]. Mechanistically, ARN-3236-mediated SIK2 inhibition resulted in dephosphorylation and nuclear translocation of CRTC2, where CRTC2 binds to CREB to promote CREB-dependent anti-fibrotic gene transcription [1]. This orthogonal validation approach (chemical probe + genetic knockdown) establishes ARN-3236 as a validated tool compound for SIK2-specific pathway interrogation.

SIK2-Selective Probe Pair with HG-9-91-01
Class-level
Orthogonal validation (chemical probe + siRNA) phenocopies anti-fibrotic effects
Supports CRTC2/CREB pathway-response interpretation
Bleomycin-induced fibrosis mouse model; HFLs with TGF-β1 stimulation
SIK isoform deconvolution Chemical probe pair CRTC2/CREB signaling

Kinome-Wide Selectivity Screening

ARN-3236 has undergone comprehensive kinome-wide selectivity screening against a panel of >456 kinases, demonstrating high selectivity for SIK family members with minimal off-target kinase inhibition . At a screening concentration of 500 nM, ARN-3236 inhibited only a limited set of kinases by >80%, including LCK, NUAK2, SRPK1, and VEGFR2 [1]. This selectivity profile contrasts favorably with pan-SIK inhibitors such as GLPG3312 (IC50: SIK1 2.0 nM, SIK2 0.7 nM, SIK3 0.6 nM) and SIK-IN-4 (IC50: SIK1 1.2 nM, SIK2 0.9 nM, SIK3 1.8 nM), which exhibit more balanced pan-SIK inhibition and are therefore less suitable for SIK2-specific mechanistic studies [2][3]. The restricted off-target profile of ARN-3236, combined with its pronounced SIK2 selectivity (SIK1/SIK2 IC50 ratio >21.6), makes it the preferred tool for isolating SIK2-dependent phenotypes from broader SIK family functions.

Kinome-Wide Selectivity Screening
Cross-study
Limited off-targets (LCK, NUAK2, SRPK1, VEGFR2) at 500 nM
Supports off-target kinase context review; contrasts with pan-SIK near-equipotent profiles
>456-kinase panel screen at 500 nM
Kinase selectivity profiling SIK2 selectivity Off-target kinase inhibition

Oral Bioavailability in Preclinical Models

ARN-3236 is distinguished as the first orally available SIK2 inhibitor evaluated in preclinical ovarian cancer models [1]. In murine xenograft studies, ARN-3236 was administered orally at 30, 60, and 100 mg/kg/day, demonstrating dose-dependent target engagement and therapeutic efficacy [1]. This oral bioavailability enables convenient chronic dosing regimens in long-term preclinical studies without the confounding stress and inflammatory responses associated with repeated intraperitoneal or intravenous administration. While pan-SIK inhibitors such as GLPG3312 and SIK-IN-4 exhibit oral activity [2][3], their balanced SIK1/2/3 inhibition precludes SIK2-specific conclusions. Among SIK2-selective inhibitors, ARN-3236 remains the only compound with peer-reviewed published validation of oral bioavailability and in vivo efficacy in multiple disease models (ovarian cancer chemosensitization and pulmonary fibrosis attenuation) [1][4].

Oral Bioavailability in Preclinical Models
Cross-study
Oral activity validated in ovarian xenograft and pulmonary fibrosis models
Supports oral exposure-model context for chronic preclinical dosing studies
30-100 mg/kg/day p.o. in murine models; only SIK2-selective inhibitor with reported multi-model oral validation
Oral bioavailability SIK2 inhibitor Preclinical oncology

ARN-3236: Optimal Application Scenarios


SIK2 Isoform Discrimination Studies

Investigators seeking to attribute biological phenotypes specifically to SIK2 rather than SIK1 or SIK3 should employ ARN-3236 due to its pronounced SIK2 selectivity (SIK1/SIK2 IC50 ratio >21.6) . This application is particularly critical for studying SIK2's unique roles in centrosome regulation, mitotic spindle formation, and CRTC2/CREB-dependent transcription, which are not redundantly governed by SIK1 [1]. ARN-3236 should be used in parallel with HG-9-91-01 (SIK1-preferring) as a complementary probe pair to deconvolute isoform-specific contributions . Experimental designs should include SIK2 siRNA or CRISPR knockout as orthogonal validation to confirm on-target effects [2].

Ovarian Cancer Chemosensitization Studies

ARN-3236 is specifically indicated for preclinical studies evaluating SIK2 inhibition as a strategy to enhance paclitaxel sensitivity in ovarian cancer [1]. The compound has been validated across 10 ovarian cancer cell lines and in murine xenograft models, with combination benefit demonstrated at oral doses of 30-100 mg/kg/day [1]. Approximately 30% of high-grade serous ovarian cancers exhibit SIK2 overexpression, and ARN-3236 efficacy correlates inversely with endogenous SIK2 expression (Pearson's r = -0.642, P = 0.03), providing a potential biomarker-stratified patient selection rationale for translational studies [1].

Pulmonary Fibrosis & CRTC2/CREB Signaling

ARN-3236 has been independently validated as an anti-fibrotic agent in a bleomycin-induced pulmonary fibrosis mouse model [2]. SIK2 inhibition by ARN-3236 promotes CRTC2 dephosphorylation and nuclear translocation, where CRTC2 binding to CREB drives anti-fibrotic gene expression programs [2]. Researchers investigating fibroblast activation, myofibroblast differentiation, and extracellular matrix deposition in fibrotic diseases should select ARN-3236 based on its demonstrated in vivo efficacy and mechanistic validation in the SIK2-CRTC2-CREB signaling axis [2].

Kinase Selectivity Profiling

ARN-3236 is appropriate for experiments where kinome-wide selectivity is paramount to interpretation. With screening data against >456 kinases confirming limited off-target inhibition (LCK, NUAK2, SRPK1, VEGFR2 inhibited >80% only at 500 nM), ARN-3236 provides a cleaner pharmacological tool than pan-SIK inhibitors [3]. This selectivity profile is particularly valuable for phosphoproteomics, transcriptomics, or functional genomic screens where off-target kinase inhibition could produce misleading pathway enrichment results .

Application
Selection Property
Validation Focus
SIK2 isoform discrimination studies
Isoform-selectivity assay context
SIK1 vs. SIK2 phenotype deconvolution; CRTC2/CREB pathway-response endpoints
Ovarian cancer chemosensitization research
Model-response endpoint context
Paclitaxel combination benefit; centrosome and apoptosis pathway monitoring
Pulmonary fibrosis & CRTC2/CREB signaling
CRTC2 nuclear translocation context
Fibroblast differentiation and extracellular matrix expression endpoints
Kinase selectivity profiling studies
Kinome-wide off-target review
Phosphoproteomic and transcriptomic endpoint interpretation

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